![molecular formula C18H22N2O3 B4013621 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4013621.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Synthesis Analysis
The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide and related compounds typically involves multi-component reactions. For example, a related compound was synthesized through a three-component reaction involving malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like FT-IR, NMR, and X-ray diffraction. For instance, similar compounds were characterized using these techniques, providing detailed insights into their molecular structure (Detert et al., 2018).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their functional groups. In related research, such compounds demonstrated potential for interactions at the molecular level, such as inhibiting tubulin polymerization, which could contribute to anticancer activity (Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties of these compounds can be analyzed using spectroscopic methods and thermal analysis. This analysis can reveal details like conformation, bonding interactions, and molecular geometry (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be studied through experimental and computational methods. Computational chemistry methods, for instance, can provide insights into the electronic structure and potential reactivity of these compounds (Jayarajan et al., 2019).
properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-6-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)15-6-4-13(3)10-16(15)23-9-8-19-18(22)14-5-7-17(21)20-11-14/h4-7,10-12H,8-9H2,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGLFBITWZNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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